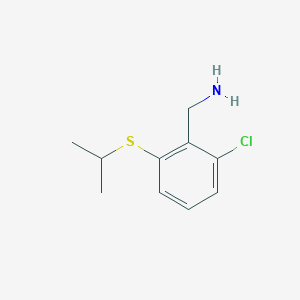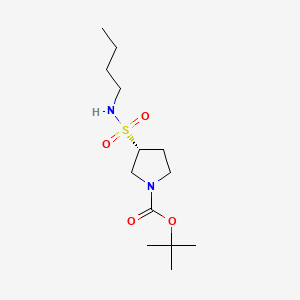![molecular formula C11H13ClF3NO2 B13530168 Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13530168.png)
Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride is a chemical compound with the molecular formula C10H11ClF3NO2. It is known for its unique structure, which includes a trifluoromethyl group, making it significant in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride typically involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
作用機序
The mechanism of action of Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- Methyl2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride
- 2-Methyl-3-(trifluoromethyl)aniline
- Methyl2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate
Uniqueness
Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable in various applications .
特性
分子式 |
C11H13ClF3NO2 |
|---|---|
分子量 |
283.67 g/mol |
IUPAC名 |
methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-6-3-4-7(9(15)10(16)17-2)5-8(6)11(12,13)14;/h3-5,9H,15H2,1-2H3;1H |
InChIキー |
RMWXOFIJWREYIK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C(=O)OC)N)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


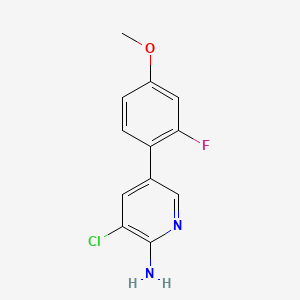

![2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one](/img/structure/B13530092.png)
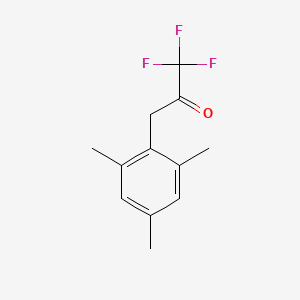
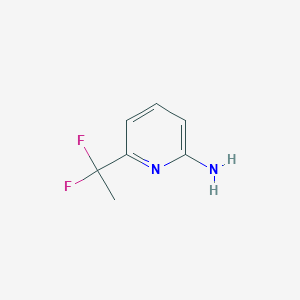
![(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13530102.png)


![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecanehydrochloride](/img/structure/B13530116.png)

![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)

